N,N-Desmethyl Talmapimod

p38 MAPK inhibition Kinase assay Metabolite activity

N,N-Desmethyl Talmapimod (CAS 672293-10-6) is the primary N-demethylated metabolite and a structurally confirmed process-related impurity of the investigational p38α MAPK inhibitor Talmapimod (SCIO-469). As a monomethyl-oxoacetamide derivative (C₂₆H₂₈ClFN₄O₃, MW 499.0), it differs from the parent drug by loss of a single methyl group on the indole oxoacetamide side chain, a structural change that substantially alters its pharmacological activity and chromatographic behavior, making it an essential reference material for analytical method validation and metabolic profiling rather than a direct p38 inhibitor candidate.

Molecular Formula C26H28ClFN4O3
Molecular Weight 499.0 g/mol
Cat. No. B13413824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Desmethyl Talmapimod
Molecular FormulaC26H28ClFN4O3
Molecular Weight499.0 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F
InChIInChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1
InChIKeyWKOYCLRJRWZKMD-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Desmethyl Talmapimod: Defined Impurity & Metabolite Standard for Talmapimod (SCIO-469) Analytical Lifecycle Management


N,N-Desmethyl Talmapimod (CAS 672293-10-6) is the primary N-demethylated metabolite and a structurally confirmed process-related impurity of the investigational p38α MAPK inhibitor Talmapimod (SCIO-469) . As a monomethyl-oxoacetamide derivative (C₂₆H₂₈ClFN₄O₃, MW 499.0), it differs from the parent drug by loss of a single methyl group on the indole oxoacetamide side chain, a structural change that substantially alters its pharmacological activity and chromatographic behavior, making it an essential reference material for analytical method validation and metabolic profiling rather than a direct p38 inhibitor candidate .

Why Talmapimod and Other p38 Inhibitor Impurities Cannot Substitute for N,N-Desmethyl Talmapimod in Quantitative Bioanalytical and Quality Control Workflows


Generic substitution using the parent drug Talmapimod, other in-house talmapimod synthetic intermediates, or even structurally distinct p38 inhibitor impurities is analytically unsound because the acceptance criteria for impurity quantification and metabolite tracking depend on the exact molecular identity, distinct chromatographic retention time (monitored via relative retention time, RRT, validated HPLC/LC–MS methods), and ion suppression/ionization efficiency. Regulatory and research-grade analytical method validation mandates that impurity reference standards be structurally unequivocal, demonstrating a precisely defined purity (typically ≥95% by HPLC) and a unique spectral fingerprint incompatible with any compound other than N,N-desmethyl talmapimod . Employing a surrogate compound would generate incorrect system suitability evaluations, flawed calibration curves, and erroneous batch release data, thereby failing ICH Q3A/Q3B regulatory guidance for impurity profiling and bioanalytical method validation.

N,N-Desmethyl Talmapimod: Quantitative Differential Evidence for Method Validation & Metabolite Identification


Enzymatic Inhibitory Activity Against p38α MAPK: N,N-Desmethyl Talmapimod vs. Talmapimod (Direct Target Engagement Comparison)

The N-demethylation of talmapimod results in a dramatic loss of pharmacological target potency. While the parent compound talmapimod inhibits recombinant human p38α MAPK with an IC₅₀ of 9 nM, N,N-desmethyl talmapimod exhibits an IC₅₀ of 100,000 nM (100 µM) against the same enzyme in a radiometric kinase assay . This represents a potency loss that effectively renders the metabolite pharmacologically inactive with respect to p38α target engagement under physiologically relevant conditions.

p38 MAPK inhibition Kinase assay Metabolite activity Structure-activity relationship

Structural Configuration and HPLC/LC–MS Relative Retention Time (RRT) as a Single-Source Qualification Marker for Method Validation

As a specific N-desmethyl derivative of talmapimod (CAS 672293-10-6, molecular formula C₂₆H₂₈ClFN₄O₃), N,N-desmethyl talmapimod provides a structurally resolved marker with a well-defined monoisotopic mass of 498.2 Da that enables its unequivocal separation from talmapimod (parent drug, typical retention time longer by 0.8-1.5 minutes) and other impurity peaks (such as des-(N,N-dimethyl-2-oxoacetamide) talmapimod) when evaluated by validated reversed-phase HPLC and LC–MS/MS methods using C18 columns . Quantitative data shows a relative retention time (RRT) of approximately 0.70-0.85 relative to talmapimod, a range that is orthogonal to other structurally related impurities and consistent across data reported by multiple reference standard manufacturers .

Chromatographic methods Impurity profiling Method validation Quality control

Regulatory-Required Identity Confirmation via LC–MS/MS Cleavage Pathway Specific to N,N-Desmethyl Talmapimod Under Standard Ionization Conditions

Under positive electrospray ionization (ESI) and collision-induced dissociation (CID), N,N-desmethyl talmapimod produces a unique and reproducible fragment ion set that enables its unambiguous LC–MS/MS multiple reaction monitoring (MRM) detection and quantification in biological matrices in the presence of all pharmacological and analytical interferences. The key MRM transition derived from the monoisotopic precursor ion [M+H]⁺ (m/z 499.2) to the distinct product ion at m/z 151.0 (4-fluorobenzyl fragment) provides a signal-to-noise ratio greater than 10:1 even at the lower limit of quantification (LLOQ) of 1.0 ng/mL (when measured in human plasma with a validated LC–MS/MS protocol originally described for the detection of M1 and M2 metabolites ). This specific product ion fingerprints the intact 4-fluorobenzylpiperazine ring system present in only a specific subset of talmapimod-related substances and is completely absent in general kinase inhibitor impurities or column bleed compounds.

Mass spectrometry Metabolite identification Structural characterization Biotransformation

High-Value Procurement Scenarios for N,N-Desmethyl Talmapimod: From Analytical Method Validation to Metabolic Stability Profiling


Regulatory-Grade Impurity Method Validation and Batch Release Testing for Talmapimod Drug Substance and Drug Product

Used as a fully characterized, high-purity (≥95%) primary impurity reference standard for the construction of accurate calibration curves, determination of relative response factors, and acceptance of system suitability criteria in HPLC/LC–MS/MS impurity profiling methods intended for ICH Q3A/Q3B compliance in talmapimod quality control . Only N,N-desmethyl talmapimod produces the retention-time-resolved peak and characteristic MS signal at m/z 499.2→151.0, essential for batch release of talmapimod active pharmaceutical ingredient.

Targeted Metabolite Quantification in Preclinical and Clinical Pharmacokinetic Studies

Serves as the certified reference standard for quantifying N,N-desmethyl talmapimod (reported as desmethyl metabolite M2) in human and animal plasma pharmacokinetic samples by LC–MS/MS, using its MRM transition for confident metabolite identification without cross-interference from the parent drug talmapimod or other primary metabolites such as M1 . The use of the authentic metabolite standard ensures accurate quantitation of metabolic clearance and exposure parameters during talmapimod IND-enabling ADME studies.

In Vitro Metabolism and Cytochrome P450 Phenotyping Studies

Deployed as a substrate-free qualitative reference material for assigning CYP450 isoform-specific metabolic pathways responsible for talmapimod biotransformation in human liver microsomes or recombinant CYP incubations, with the analytical end-point being the unique chromatographic/spectrometric signature of the desmethyl metabolite . Generic p38 inhibitors or talmapimod itself cannot serve as this precise metabolite synthetic standard.

Structure-Activity Relationship (SAR) Studies on Talmapimod Analogues to Map the Pharmacophoric Requirements for p38α Binding

In parallel with fully active talmapimod (p38α IC₅₀ = 9 nM), N,N-desmethyl talmapimod can be purchased as a negative-control compound specifically designed to demonstrate the catastrophic effect of N-demethylation on kinase binding affinity (IC₅₀ = 100,000 nM, representing an approximately 11,111-fold loss of potency) during SAR campaigns exploring the indole-oxoacetamide pharmacophore for p38α inhibition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Desmethyl Talmapimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.